REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[c:5]([CH2:11][C:12](=[O:13])[OH:14])[cH:6][nH:7][c:8]2[cH:9][cH:10]1.[CH3:15][Si:16]([CH:17]=[N+:18]=[N-:19])([CH3:20])[CH3:21].[CH3:22][OH:23]>>[Br:1][c:2]1[cH:3][c:4]2[c:5]([CH2:11][C:12]([O:13][CH3:15])=[O:14])[cH:6][nH:7][c:8]2[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)Cc1c[nH]c2ccc(Br)cc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)C=[N+]=[N-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Type
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product
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Smiles
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COC(=O)Cc1c[nH]c2ccc(Br)cc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |